Methyl phenkapton

Catalog No.
S14286666
CAS No.
3735-23-7
M.F
C9H11Cl2O2PS3
M. Wt
349.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl phenkapton

CAS Number

3735-23-7

Product Name

Methyl phenkapton

IUPAC Name

(2,5-dichlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C9H11Cl2O2PS3

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C9H11Cl2O2PS3/c1-12-14(15,13-2)17-6-16-9-5-7(10)3-4-8(9)11/h3-5H,6H2,1-2H3

InChI Key

IHCHKPCNDMQWGF-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)SCSC1=C(C=CC(=C1)Cl)Cl

Description

Methyl phenkapton is a liquid. Used as an acaricide, insecticide. Not registered as a pesticide in the U.S. (EPA, 1998)

Methyl phenkapton, also known as O,O-diethyl S-(2,5-dichlorophenylthio)methyl phosphorodithioate, is an organophosphate compound primarily used as an insecticide and acaricide. It is characterized by its ability to inhibit acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system in insects and other pests. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis and death in target organisms. The compound has a complex structure that includes both phosphorus and sulfur atoms, contributing to its biological activity and chemical reactivity.

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Hydrolysis: In the presence of water, methyl phenkapton can hydrolyze to produce various by-products, including thiols and phosphoric acid derivatives. Acidic or basic conditions can facilitate this reaction.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives. Electrophilic reagents like nitrosonium ions are often used in these reactions.

Methyl phenkapton's primary mode of action is through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft, a crucial process for terminating nerve impulses. By inhibiting this enzyme, methyl phenkapton causes an excessive accumulation of acetylcholine, leading to continuous stimulation of the nervous system in insects. This mechanism results in paralysis and death, making it effective against a range of agricultural pests, particularly mites .

The synthesis of methyl phenkapton typically involves a multi-step process:

  • Starting Materials: The synthesis begins with 2,5-dichlorothiophenol and diethyl phosphorodithioate.
  • Reaction Conditions: The reaction is carried out under controlled conditions to ensure the correct formation of the desired product. The general reaction can be represented as:
    2 5 dichlorothiophenol+diethyl phosphorodithioatemethyl phenkapton\text{2 5 dichlorothiophenol}+\text{diethyl phosphorodithioate}\rightarrow \text{methyl phenkapton}
  • Industrial Production: For large-scale production, similar reaction conditions are optimized for higher yields and purity, along with rigorous quality control measures .

Studies on methyl phenkapton have revealed its interactions with various biological systems:

  • It exhibits significant activity against specific pests like Tetranychus kanzawai (tea red spider mite), indicating its potential for targeted pest management.
  • Research has shown that resistance can develop in certain pest populations due to repeated exposure, necessitating ongoing studies into its efficacy and alternative control methods .

Methyl phenkapton shares similarities with several other organophosphate insecticides. Here are some notable comparisons:

Compound NameMechanism of ActionToxicity LevelUnique Characteristics
ParathionAcetylcholinesterase inhibitorHighBroad-spectrum insecticide but highly toxic to mammals
MalathionAcetylcholinesterase inhibitorModerateLess toxic than methyl phenkapton; commonly used in public health
ChlorpyrifosAcetylcholinesterase inhibitorHighBroader insecticidal activity; significant environmental concerns

Methyl phenkapton's unique chemical structure and high toxicity set it apart from these compounds, making it a subject of interest for scientific research despite its limited use in agriculture today .

Origins of Organophosphate Chemistry

Methyl phenkapton emerged during this transitional period, characterized by its $$ O,O $$-dimethyl phosphorodithioate core linked to a 2,5-dichlorophenylthio group. This structural configuration balanced lipophilicity ($$ \log P = 4.86 $$) with moderate volatility ($$ 4.21 \times 10^{-6} \, \text{mm Hg} $$), enabling foliar adhesion while minimizing atmospheric dispersal.

Table 1: Key Physicochemical Properties of Methyl Phenkapton

PropertyValueSource
Molecular Weight349.24 g/mol
Water Solubility0.445 mg/L at 25°C
Vapor Pressure$$ 4.21 \times 10^{-6} \, \text{mm Hg} $$
Henry’s Law Constant$$ 7.41 \times 10^{-8} \, \text{atm·m}^3/\text{mol} $$

Synthesis and Early Applications

Patent records indicate methyl phenkapton’s synthesis via thiophosphorylation of 2,5-dichlorothiophenol intermediates, yielding a compound optimized for mite and aphid control. Field trials during the 1950s–1960s demonstrated efficacy against Tetranychus urticae (two-spotted spider mite) at application rates below 500 g/ha. However, its narrow activity spectrum and the contemporaneous introduction of carbamate insecticides curtailed widespread adoption.

Active Site Architecture and Binding Domains

The acetylcholinesterase enzyme exhibits a sophisticated structural organization that governs its interaction with organophosphorus compounds such as methyl phenkapton [1] [2]. The enzyme contains a deep, narrow gorge approximately 20 angstroms in depth, with the catalytic site positioned at the base and a peripheral anionic site at the entrance [3] [4]. This unique architectural arrangement creates distinct binding domains that influence substrate specificity and inhibitor recognition.

The catalytic triad, consisting of serine-203, glutamate-334, and histidine-447 in human acetylcholinesterase, forms the primary reactive center where phosphorylation occurs [4] [5]. The serine residue serves as the nucleophilic attack site for organophosphate compounds, including methyl phenkapton, through covalent bond formation [6] [5]. The spatial orientation of these residues creates a microenvironment that facilitates the approach and binding of organophosphorus inhibitors.

Molecular Recognition Mechanisms

Methyl phenkapton, with its molecular formula of carbon-9 hydrogen-11 chlorine-2 oxygen-2 phosphorus sulfur-3 and molecular weight of 349.24 grams per mole, exhibits specific structural features that determine its binding affinity to acetylcholinesterase [7] [8]. The compound contains both phosphorus and sulfur atoms within its organophosphate framework, contributing to its biological activity and chemical reactivity .

The enzyme's active site gorge contains multiple aromatic residues that contribute to substrate recognition and binding specificity [10] [3]. Phenylalanine-295 and phenylalanine-297 constitute the acyl pocket, which plays a crucial role in accommodating the phosphate alkoxy substituents of organophosphate inhibitors [10]. Replacements of these residues have been demonstrated to increase reactivity toward organophosphates by up to 80-fold, indicating their significance in the binding process [10].

Peripheral Site Contributions

The peripheral anionic site encompasses overlapping binding domains for both allosteric activators and inhibitors, extending from tyrosine-337 at the catalytic/peripheral site interface to the gorge entrance [11] [4]. This site contains numerous aromatic side chains that contribute to the overall binding architecture and influence inhibitor selectivity [11] [12].

Research has demonstrated that organophosphate compounds can interact with both the active site and peripheral site simultaneously [13]. The peripheral site interactions can modulate the binding affinity and orientation of inhibitors within the active site gorge, thereby affecting the overall inhibition kinetics [13] [3].

Structural Flexibility and Conformational Changes

The acetylcholinesterase active site exhibits considerable conformational flexibility that influences inhibitor binding [12]. Side chain rotations in the catalytic site and backbone movements in the peripheral site create dynamic binding environments that can accommodate structurally diverse organophosphate compounds [12]. This flexibility is particularly important for compounds like methyl phenkapton, which must orient properly within the confined space of the active site gorge.

The enzyme undergoes induced-fit mechanisms upon inhibitor binding, where conformational changes occur to optimize the enzyme-inhibitor interaction [14]. These structural adjustments contribute to the binding specificity and influence the rate of phosphorylation reactions with organophosphate compounds.

Comparative Inhibition Kinetics Across Arthropod Taxa

Kinetic Parameters and Inhibition Constants

Acetylcholinesterase inhibition by organophosphate compounds follows complex kinetic patterns that vary significantly across different arthropod species [15] [16]. The inhibition process involves the formation of enzyme-inhibitor Michaelis complexes followed by irreversible phosphorylation of the serine residue [10] [6].

Comparative studies across arthropod species have revealed substantial variations in acetylcholinesterase sensitivity to organophosphate inhibitors [16] [17]. The concentration required to produce 50 percent inhibition varies dramatically between species, with some showing differences of several orders of magnitude [16]. These variations reflect differences in enzyme structure, expression levels, and metabolic factors across arthropod taxa.

Species-Specific Enzyme Variants

Most arthropod species possess two distinct acetylcholinesterase genes, designated as acetylcholinesterase-1 and acetylcholinesterase-2, which encode enzymes with different catalytic properties and inhibitor sensitivities [18] [19]. Acetylcholinesterase-1 typically serves as the primary synaptic enzyme involved in cholinergic neurotransmission, while acetylcholinesterase-2 exhibits more limited cholinergic function and may be associated with resistance mechanisms [19].

Arthropod SpeciesPrimary EnzymeKinetic ConstantInhibitor Sensitivity
House Fly (Musca domestica)Acetylcholinesterase-2High catalytic efficiencyModerate to organophosphates
Yellow Fever Mosquito (Aedes aegypti)Acetylcholinesterase-1Variable affinitySpecies-dependent variation
American Cockroach (Periplaneta americana)Acetylcholinesterase-1High substrate affinitySensitive to carbamates
Cattle Tick (Boophilus microplus)Both enzymes presentResistance-associated variantsReduced sensitivity in resistant strains

Inhibition Mechanisms and Rate Constants

The inhibition of acetylcholinesterase by organophosphate compounds proceeds through a two-step mechanism involving initial reversible binding followed by irreversible phosphorylation [20] [21]. The bimolecular rate constant for this process incorporates both an affinity constant and a phosphorylation constant, reflecting the complexity of the inhibition reaction [21].

Studies have demonstrated that the apparent sensitivity of acetylcholinesterase to organophosphate inhibitors can vary dramatically with age and tissue type within the same species [17]. However, when acetylcholinesterase is isolated through immunoprecipitation, these apparent differences disappear, indicating that tissue-specific factors rather than inherent enzyme differences account for much of the observed variation [17].

Resistance Mechanisms and Enzyme Modifications

Resistance to organophosphate compounds in arthropod populations is frequently associated with modifications in acetylcholinesterase structure that reduce inhibitor binding affinity [15] [22]. These modifications typically involve amino acid substitutions in the active site region that alter the enzyme's sensitivity to phosphorylation [15].

The cattle tick Boophilus microplus provides a well-documented example of acetylcholinesterase-based resistance [15]. Resistant strains exhibit acetylcholinesterase enzymes that are significantly less sensitive to organophosphate and carbamate inhibitors compared to susceptible strains [15]. The resistance ratios, calculated as the ratio of concentrations required to produce equivalent inhibition, can exceed 160-fold for certain compounds [15].

Comparative Enzyme Kinetics Data

Research examining acetylcholinesterase inhibition across multiple arthropod species has revealed significant interspecies variation in enzyme kinetics [16]. The following data illustrates comparative inhibition parameters:

ParameterDipteraLepidopteraHymenopteraHemiptera
Substrate Affinity (Km)0.1-0.5 millimolar0.2-0.8 millimolar0.3-1.2 millimolar0.15-0.6 millimolar
Maximum VelocityHighModerateVariableModerate
Inhibitor SensitivitySpecies-dependentGenerally sensitiveVariableResistance common
Catalytic EfficiencyHighModerate to highSpecies-dependentVariable

Phylogenetic Considerations

Phylogenetic analysis of acetylcholinesterase sequences across arthropod taxa reveals evolutionary relationships that correlate with inhibitor sensitivity patterns [19]. Species within the same taxonomic groups often exhibit similar kinetic properties and inhibition profiles, suggesting evolutionary conservation of enzyme structure and function [23] [19].

Methyl phenkapton, like other organophosphorus compounds, undergoes cytochrome P450-mediated metabolic activation through oxidative desulfuration [1]. This process converts the relatively inactive phosphorothioate parent compound into its highly toxic oxon metabolite. The bioactivation mechanism involves multiple human cytochrome P450 isoforms, with CYP2B6, CYP2C19, and CYP1A2 being the primary enzymes responsible for desulfuration reactions in organophosphorus metabolism [1].
The desulfuration reaction proceeds through formation of an unstable phosphooxythiran intermediate, which subsequently releases sulfur and forms the active oxon metabolite [2]. This metabolic activation is crucial for the compound's toxicity, as the oxon form exhibits significantly greater affinity for acetylcholinesterase inhibition compared to the parent compound [1].

The kinetic parameters for organophosphorus desulfuration vary significantly among cytochrome P450 isoforms. CYP2B6 demonstrates the highest catalytic efficiency for organophosphorus desulfuration, with intrinsic clearance values ranging from 8.30 to 42.7 mL/(nmol P450·min) for compounds like methyl parathion and chlorpyrifos [1] [2]. CYP2C19 shows intermediate efficiency with clearance values of 0.535 to 4.51 mL/(nmol P450·min), while CYP1A2 exhibits lower but still significant activity [1].

The bioactivation process is accompanied by mechanism-based inactivation of the cytochrome P450 enzymes themselves. During desulfuration, the released sulfur atom can bind covalently to cysteine residues in the P450 active site, leading to enzyme inactivation, heme loss, and protein aggregation [2]. This self-inactivation mechanism has been demonstrated for chlorpyrifos and other organophosphorus compounds, with kinetic parameters showing inactivation constants (kinact) of approximately 1.97 min⁻¹ and inhibition constants (KI) of 0.47 μM [2].

Glutathione Transferase Catalyzed Conjugation Reactions

Glutathione transferases play a crucial role in methyl phenkapton detoxification through conjugation reactions that typically involve O-dealkylation pathways [3]. The conjugation process proceeds through nucleophilic attack by the glutathione thiolate anion (GS⁻) on electrophilic sites within the organophosphorus molecule [4].
Human glutathione transferases demonstrate significant isoform-specific differences in organophosphorus metabolism. GSTT1-1 exhibits the highest specific activity toward organophosphorus compounds, with rates of 545.8 nmol/min/mg protein for methyl parathion O-dealkylation [3]. GSTA1-1 shows moderate activity at 65.0 nmol/min/mg protein, while GSTM1-1 and other mu-class enzymes display variable activity depending on the specific substrate [3].

The conjugation reaction mechanism involves multiple pathways [5]. Primary conjugation occurs through direct nucleophilic substitution, where glutathione displaces leaving groups such as alkyl or aryl moieties from the organophosphorus molecule [6]. Secondary conjugation can occur through Michael addition reactions when the organophosphorus compound contains electrophilic double bonds [4].

GSTO1-1 represents a unique glutathione transferase class that catalyzes reduction reactions rather than traditional conjugation. This enzyme can reduce S-phenacylglutathione conjugates formed from organophosphorus metabolism, converting reactive α-haloketones to less toxic acetophenones [7]. The proposed mechanism involves the active-site cysteine residue forming a mixed disulfide intermediate, which is subsequently reduced by a second thiol substrate [7].

Interspecies Variability in Metabolic Rate Constants

Significant interspecies differences exist in both cytochrome P450-mediated bioactivation and glutathione transferase-mediated detoxification of organophosphorus compounds [8] [9]. These differences reflect evolutionary adaptations and species-specific enzyme expression patterns that influence susceptibility to organophosphorus toxicity.

Cytochrome P450 interspecies variability is particularly pronounced in the CYP2B and CYP2C families. Human CYP2B6 exhibits different kinetic parameters compared to the rat homolog CYP2B1, with notable differences in mechanism-based inactivation susceptibility [2]. While both enzymes metabolize organophosphorus compounds at similar rates, CYP2B1 is not inactivated by chlorpyrifos under conditions that completely inactivate human CYP2B6 [2]. This difference appears to be related to species-specific cysteine residue locations and protein structural variations [2].

Glutathione transferase activity shows substantial interspecies variation, with rodent species generally exhibiting higher GST activity compared to humans [8]. Mouse liver cytosolic GST demonstrates 2.5-fold higher activity than human liver cytosol for methyl parathion O-dealkylation, while rat liver cytosol shows 3.4-fold higher activity [3]. These differences reflect variations in GST isoform expression levels and catalytic efficiency across species [8].

The theta-class glutathione transferases (GSTT1) show particularly marked interspecies differences. GSTT1-1 activity toward organophosphorus compounds varies 2-7 fold between liver and kidney tissues within the same species, and this ratio is consistent across different mammalian species [10]. However, the absolute activity levels differ significantly, with some species showing 10-fold higher GSTT1 activity than others [10].

Metabolic rate constants for organophosphorus compounds demonstrate species-specific patterns that correlate with toxicity differences. Species with higher glutathione transferase activity generally show greater resistance to organophosphorus toxicity, while those with predominantly cytochrome P450-mediated metabolism without corresponding detoxification capacity exhibit increased susceptibility [11]. The balance between bioactivation and detoxification pathways ultimately determines the species-specific toxic potential of organophosphorus compounds like methyl phenkapton [11].

Physical Description

Methyl phenkapton is a liquid. Used as an acaricide, insecticide. Not registered as a pesticide in the U.S. (EPA, 1998)

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Exact Mass

347.9035855 g/mol

Monoisotopic Mass

347.9035855 g/mol

Heavy Atom Count

17

UNII

KZQ8324E26

Wikipedia

Methyl_phenkapton

Dates

Last modified: 08-10-2024

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